Product packaging for Dimethylammonium iodide(Cat. No.:CAS No. 51066-74-1)

Dimethylammonium iodide

Cat. No.: B1587156
CAS No.: 51066-74-1
M. Wt: 173 g/mol
InChI Key: JMXLWMIFDJCGBV-UHFFFAOYSA-N
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Description

Significance in Optoelectronic Systems

The application of DMAI extends to various optoelectronic devices, where it is utilized to fine-tune the properties of semiconductor materials. faiusr.com In the realm of dye-sensitized solar cells (DSSCs), for instance, DMAI has been introduced as an additive to the electrolyte, leading to a significant increase in photocurrent. sioc-journal.cn This enhancement is attributed to the upward shift of the TiO₂ semiconductor conduction band, which inhibits electron recombination. sioc-journal.cn

Furthermore, DMAI is a precursor for the DMAPbI₃ 2H-perovskite structure, which, unlike its methylammonium (B1206745) (MA) analogue, exhibits remarkable stability under ambient conditions for several months. ossila.com This stability is a crucial factor for the longevity and commercial viability of optoelectronic devices. The incorporation of the dimethylammonium (DMA⁺) cation can also induce a tilt in the perovskite octahedra, which in turn increases the material's bandgap. greatcellsolarmaterials.com

Role in Perovskite Solar Cells (PSCs)

DMAI plays a multifaceted role in the fabrication and performance of perovskite solar cells (PSCs). It is widely used as an additive to improve the crystal phases and morphologies of perovskite films, which directly impacts the power conversion efficiency (PCE) of the devices. scientificlabs.co.uksigmaaldrich.com

Crystallization Regulation and Film Morphology:

One of the primary functions of DMAI in PSCs is to act as a volatile additive that helps control the crystallization process of the perovskite layer. faiusr.comresearchgate.net This is particularly crucial for inorganic perovskites like cesium lead iodide (CsPbI₃). The addition of DMAI influences the crystal growth, leading to the formation of high-quality films with desired phases and morphologies. faiusr.combohrium.com Research has shown that varying the concentration of DMAI can alter the grain size and compactness of the perovskite film, which are critical factors for efficient charge transport and reduced defects. faiusr.com For example, the introduction of DMAI can help in the formation of an intermediate phase, which then facilitates the growth of the desired perovskite crystal structure upon annealing. acs.org

Enhancing Efficiency and Stability:

Debate: Additive or Dopant?

There has been considerable scientific discussion regarding the precise role of DMAI in the perovskite structure—whether it acts purely as a volatile additive that facilitates crystallization and is then removed, or if it gets incorporated into the perovskite lattice as a dopant. faiusr.comacs.org Studies using techniques like time-of-flight secondary ion mass spectrometry (TOF-SIMS) and nuclear magnetic resonance (NMR) have indicated that under proper annealing conditions, DMAI can be completely sublimated, suggesting its role as a volatile additive. faiusr.comresearchgate.net However, other research suggests that under certain kinetic conditions, such as rapid crystallization, DMA⁺ cations can be incorporated into the perovskite structure, forming mixed-cation solid solutions. acs.orgnih.govacs.org This incorporation can be energetically unfavorable but kinetically trapped. nih.govacs.org

Table 1: Impact of DMAI on Perovskite Solar Cell Performance

Perovskite Type Role of DMAI Key Findings Reported Efficiency
CsPbI₃ Volatile Additive Manipulates crystallization, improves film morphology. faiusr.com Up to 19.03% faiusr.com
CsPbI₃ Additive Assists low-temperature crystallization of black phase. researching.cn Over 20% researching.cn
Tin-based A-site Cation Substitution Suppresses tin oxidation, enhances open-circuit voltage. acs.org >10% boost in Voc acs.org
Hybrid (FAPbI₃) Cation Alloying Improves structural stability, maintains bandgap. researchgate.net 17.46% researchgate.net
CsPbI₂₊ₓBr₁₋ₓ Crystal Growth Additive Reduces surface defects, increases carrier lifetime. acs.org Up to 14.9% acs.org

Historical Context of DMA in Perovskite Research

The journey of perovskite materials began in 1839 with the discovery of calcium titanate. bccresearch.com The first synthetic halide perovskite, based on cesium and lead, was prepared in 1892. bccresearch.com The exploration of organic cations in perovskite structures marked a significant turning point. In 1978, the first organic-inorganic hybrid perovskite was developed by replacing cesium cations with methylammonium ions. bccresearch.com

The introduction of dimethylammonium (DMA) into perovskite research is a more recent development, driven by the need to overcome the stability issues of early hybrid perovskites. Researchers began to explore the use of larger organic cations like DMA⁺ to modulate the structural and electronic properties of perovskites. It was discovered that the incorporation of DMA could lead to the formation of different perovskite structures, such as the 2H-hexagonal phase in DMAPbI₃, which exhibited greater stability. ossila.com

A significant finding in the historical context was the realization that DMA could be unintentionally introduced into perovskite films. In 2018, it was reported that the common solvent dimethylformamide (DMF) could undergo acidic hydrolysis, catalyzed by the addition of hydroiodic acid (HI), leading to the formation of DMA as a degradation product. acs.org This discovery helped to explain some of the previously observed improvements in device performance when using HI or HPbI₃ additives, as it was realized that DMA⁺ was being incorporated into the perovskite A-site. jos.ac.cn This understanding spurred more deliberate research into the controlled use of DMAI as an additive and precursor to harness its beneficial effects on perovskite solar cell performance and stability. jos.ac.cnacs.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C2H8IN B1587156 Dimethylammonium iodide CAS No. 51066-74-1

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

N-methylmethanamine;hydroiodide
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C2H7N.HI/c1-3-2;/h3H,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

JMXLWMIFDJCGBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC.I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H8IN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID20965349
Record name N-Methylmethanamine--hydrogen iodide (1/1)
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Molecular Weight

173.00 g/mol
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CAS No.

51066-74-1
Record name Methanamine, N-methyl-, hydriodide
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Record name Dimethylammonium iodide
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Record name N-Methylmethanamine--hydrogen iodide (1/1)
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Record name Dimethylammonium iodide
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Synthesis and Advanced Fabrication Methodologies of Dimethylammonium Iodide Based Perovskites

Modified Synthesis Protocols for DMAPbI₃

The synthesis of dimethylammonium lead iodide (DMAPbI₃) is a critical first step in the fabrication of various perovskite-based devices. Modified protocols have been developed to ensure the production of high-purity, crystalline DMAPbI₃.

Combination of Stoichiometric Precursors

A common and effective method for synthesizing DMAPbI₃ involves the reaction of stoichiometric amounts of lead iodide (PbI₂) and dimethylammonium iodide (DMAI). researchgate.netmjcce.org.mk In a typical procedure, equimolar amounts of DMAI and PbI₂ are dissolved in a suitable solvent, such as acetonitrile (B52724) or N,N-dimethylformamide (DMF). researchgate.netmjcce.org.mknih.gov For instance, one modified synthesis involves dissolving 0.271 g of DMAI and 0.723 g of PbI₂ (a 1:1 molar ratio) in 15 ml of acetonitrile. mjcce.org.mk The mixture is then stirred to ensure homogeneity. mjcce.org.mk This process has been widely adopted due to its straightforward nature and the ability to produce DMAPbI₃ powder. nih.gov The identity and purity of the resulting compound are typically confirmed through analytical techniques such as powder X-ray diffraction (PXRD), infrared (IR) and Raman spectroscopy, and scanning electron microscopy (SEM) with energy-dispersive X-ray spectroscopy (EDX). researchgate.netmjcce.org.mkmjcce.org.mk

It's noteworthy that the reaction of PbI₂ and hydroiodic acid (HI) in DMF, once believed to produce HPbI₃, has been shown to actually yield DMAPbI₃ due to the hydrolysis of the DMF solvent. nih.govsci-hub.ru This discovery has provided a deeper understanding of the chemical processes involved in these syntheses.

Controlled Evaporation Techniques

Following the dissolution and mixing of the precursors, controlled evaporation of the solvent is a crucial step to initiate the nucleation and growth of DMAPbI₃ crystals. mjcce.org.mk The solution is typically subjected to a specific temperature to facilitate this process. For example, a controlled evaporation at 60 °C is used to remove the acetonitrile, leading to the gradual formation of a yellow crystalline powder of DMAPbI₃. mjcce.org.mk The solution may be vigorously stirred for a period, such as 30 minutes, during which the color of the powder gradually changes to yellow. mjcce.org.mk This method allows for the formation of a solid DMAPbI₃ product from the precursor solution. researchgate.netmjcce.org.mk

Incorporation Strategies of DMAI in Perovskite Thin Films

This compound is not only synthesized as a standalone compound but is also widely incorporated into other perovskite structures, particularly cesium lead iodide (CsPbI₃), to enhance their properties for optoelectronic applications. Various strategies have been developed to effectively integrate DMAI into perovskite thin films.

Additive vs. Dopant Role of DMAI in Perovskite Fabrication

A key area of investigation has been the precise role of DMAI in the fabrication of perovskite thin films, specifically whether it acts as an additive or a dopant. bohrium.comfaiusr.comnih.gov An additive is a substance that facilitates a process, such as crystal growth, without being incorporated into the final crystal structure, while a dopant is integrated into the crystal lattice. faiusr.com

Extensive research, including time-of-flight secondary ion mass spectrometry (TOF-SIMS) and nuclear magnetic resonance (NMR) studies, has demonstrated that DMAI primarily functions as a volatile additive in the fabrication of CsPbI₃ perovskite films. bohrium.comfaiusr.comnih.gov It has been shown to be effective in manipulating the crystallization process to control the crystal phase and morphology of the films. bohrium.comfaiusr.comnih.gov Thermogravimetric analysis has revealed that DMAI can be removed from the film through sublimation, a process that is sensitive to moisture. bohrium.comfaiusr.comnih.gov Evidence suggests that with appropriate annealing, DMAI does not alloy into the CsPbI₃ crystal lattice, and its residues can be detrimental to the photovoltaic performance and stability of the resulting solar cells. bohrium.comfaiusr.comnih.gov

However, under certain conditions, particularly with rapid, kinetically controlled crystallization processes, DMA⁺ can be incorporated into the perovskite structure. nih.govacs.org This leads to the formation of mixed-cation solid solutions like DMAₓCs₁₋ₓPbI₃. nih.govacs.org Thermodynamic reaction conditions, in contrast, tend to result in the segregation of δ-CsPbI₃ and DMAPbI₃. nih.govacs.org The incorporation of the dimethylammonium cation can cause a tilting of the perovskite octahedra, which in turn increases the bandgap. greatcellsolarmaterials.com

Influence on Crystallization Processes

The addition of DMAI significantly influences the crystallization kinetics and morphology of perovskite films. faiusr.comnih.gov It can control the final crystal phase, crystallinity, and grain size of the perovskite. faiusr.com The presence of DMAI can lead to the formation of an intermediate phase, similar to DMAPbI₃, which then transforms into the final perovskite structure upon annealing as the DMAI sublimates. faiusr.com The amount of DMAI additive has a considerable effect on the crystal phases and morphologies of CsPbI₃ perovskites. faiusr.com

For instance, in the fabrication of all-inorganic antimony-based perovskite-inspired films, DMAI as an additive helps to control the nucleation and growth process, leading to smoother and more compact films with lower defect concentrations. rsc.org The gradual formation of DMAI in aged precursor solutions has been shown to collectively impact perovskite crystallization, leading to enhanced device performance. acs.orgnih.gov

Anti-solvent Induced Crystallization

Anti-solvent induced crystallization is a widely used technique to produce high-quality perovskite films. This method involves introducing a solvent in which the perovskite precursors are insoluble (the anti-solvent) during the spin-coating process to induce rapid and uniform crystallization. techscience.com This technique is particularly relevant when discussing the role of DMAI, as the method of crystallization can determine whether DMA⁺ is incorporated into the lattice. nih.govacs.org

Two-step Deposition Methods

Two-step deposition methods are widely favored for the fabrication of perovskite films, particularly for large-area applications, due to their enhanced reproducibility compared to one-step processes. rsc.orgacs.org This method typically involves the sequential deposition of precursor materials. In the context of this compound (DMAI)-based perovskites, the process generally begins with the deposition of a lead(II) iodide (PbI₂) layer. nih.govcambridge.orgnih.gov This is followed by a second step where the PbI₂-coated substrate is immersed in a solution containing the organic cation halide, such as a mixture including DMAI. nih.govcambridge.orgnih.gov

The versatility of the two-step method allows for precise control over the crystallization process, which is crucial for creating high-quality perovskite films with desired characteristics. rsc.orgacs.org

Formation of Mixed-Dimensional Perovskite Heterostructures

A key strategy for improving the efficiency and stability of perovskite-based devices is the formation of mixed-dimensional perovskite heterostructures. mdpi.com This involves creating a material that combines three-dimensional (3D) perovskite structures with lower-dimensional (e.g., one-dimensional or two-dimensional) perovskite analogues. The introduction of large organic cations, such as dimethylammonium (DMA⁺) from DMAI, is a common method to induce the formation of these lower-dimensional phases within or on top of a 3D perovskite film. mdpi.comrsc.org

These mixed-dimensional heterostructures offer several advantages. The lower-dimensional components can effectively passivate defects on the surface and at the grain boundaries of the 3D perovskite, which are common sites for non-radiative recombination that reduces device efficiency. nih.govmdpi.com Furthermore, the presence of these lower-dimensional perovskites, which are often more hydrophobic, can enhance the material's resistance to moisture, a primary cause of degradation in 3D perovskites. nih.govmdpi.com This leads to significantly improved long-term stability under ambient conditions. mdpi.com

For example, low-dimensional perovskite capping layers have been applied to 3D mixed halide perovskites using cations like (perfluoro-1,4-phenylene)this compound to form stable and high-performing heterostructures. rsc.orgrsc.org This approach of mixed-dimensional engineering has been demonstrated as a simple and effective route to achieving both highly efficient and more durable perovskite solar cells. mdpi.com

1D DMAPbI₃ within 3D Perovskite Matrices

Improved Morphology and Reduced Defects: The formation of 1D DMAPbI₃ helps to regulate the crystalline growth of the 3D perovskite, leading to an improved film morphology with reduced bulk trap density. nih.govresearchgate.netmdpi.com

Enhanced Carrier Lifetime: By passivating defects at the grain boundaries, the 1D structures significantly suppress non-radiative recombination, which results in a longer charge carrier lifetime. nih.govmdpi.com

Increased Stability: The 1D DMAPbI₃ at the grain boundaries acts as a barrier, preventing the intrusion of moisture and enhancing the long-term environmental stability of the solar cell. nih.govmdpi.com

Research has shown that perovskite solar cells incorporating these 1D/3D heterostructures exhibit significantly enhanced performance and stability. nih.govmdpi.com

Table 1: Impact of 1D DMAPbI₃ Incorporation on Perovskite Solar Cell (PSC) Performance This table presents representative data showing the improved performance metrics of a Perovskite Solar Cell after the formation of a 1D/3D heterostructure through the addition of DMAI.

ParameterControl Device (3D Perovskite)Device with 1D DMAPbI₃ (1D/3D Heterostructure)Source
Power Conversion Efficiency (PCE)Typical values are lower21.43% nih.govmdpi.com
Open-Circuit Voltage (V_oc)Typical values are lowerEnhanced mdpi.com
Short-Circuit Current (J_sc)Typical values are lowerEnhanced mdpi.com
Fill Factor (FF)Typical values are lowerEnhanced mdpi.com
Stability (after 1000h at ~45% RH)Significant degradationMaintained 85% of initial efficiency nih.govmdpi.com

Machine Learning and AI in Reaction Outcome Prediction for DMAI-based Perovskites

Key applications of AI/ML in this field include:

Predicting Stability and Properties: Machine learning algorithms can predict the formability and stability of novel perovskite compositions, including those containing DMAI. researchgate.netmdpi.com For instance, an ML predictor guided the synthesis of stable cubic-phase triple-cation perovskites by optimizing the stoichiometric ratio of different-sized cations. researchgate.net

Accelerating Discovery: Automated platforms, which combine robotics for synthesis with AI for decision-making, can explore thousands of potential material combinations exponentially faster than traditional methods. scitechdaily.comchemrxiv.org This allows for rapid screening of multicomponent perovskites, including those incorporating DMAI, to identify compositions with desired characteristics.

Optimizing Synthesis Processes: ML models can predict the outcome of a chemical reaction under different conditions, helping to fine-tune the fabrication process. arxiv.orgchemrxiv.org For example, models can predict the quality of perovskite films fabricated under various ambient humidity and temperature conditions, enabling more reproducible manufacturing. chemrxiv.orgmdpi.com

Table 2: Application of Machine Learning Models in Perovskite Research This table summarizes different machine learning algorithms and their application in predicting the properties and performance of perovskite materials, a methodology applicable to DMAI-based systems.

Machine Learning AlgorithmPredicted Property / ApplicationKey FindingSource
Random Forest (RF)Formation energy, crystal volume, thermodynamic stabilityShowed smaller bias in predicting multiple key properties of perovskite materials. mdpi.com
Support Vector Machine (SVM)Crystal volume predictionDemonstrated high effectiveness in predicting the crystal volume of perovskites. mdpi.com
BP Neural Network (BPNN)Formation energy, stability, volume, oxygen vacancy formation energyProved effective in predicting a wide range of critical performance-related properties. mdpi.com
Random Forest (RF)Efficiency of ambient-processed PSCsAccurately predicted device efficiency based on meteorological data (dew point) with a Mean Absolute Percentage Error (MAPE) of 4.44%. mdpi.com

Structural Dynamics and Phase Behavior of Dimethylammonium Iodide Perovskites

Crystalline Structures and Phase Transitions

The incorporation of the dimethylammonium (DMA) cation into lead iodide perovskites introduces complex structural behaviors and phase transitions. The pure compound, dimethylammonium lead iodide (DMAPbI₃), presents a one-dimensional crystal structure characterized by face-sharing [PbI₆]⁴⁻ octahedra that form columns, with the DMA⁺ cations situated in the cavities between these chains. acs.orgdiva-portal.org This arrangement is distinct from the three-dimensional corner-sharing octahedral network typical of many high-performance perovskites like methylammonium (B1206745) lead iodide (MAPbI₃). acs.org

Hexagonal and Monoclinic Phases

Dimethylammonium lead iodide (DMAPbI₃) undergoes a structural phase transition that involves distinct crystalline symmetries. At room temperature, DMAPbI₃ typically exhibits a 2H-hexagonal perovskite structure with the space group P6₃/mmc. acs.orgdiva-portal.org This phase is considered the high-temperature (HT) phase. diva-portal.org

Upon cooling, it transitions to a low-temperature (LT) phase with monoclinic symmetry, identified by the space group P2₁/c. diva-portal.org This first-order transition from a hexagonal to a monoclinic system signifies a change in the material's fundamental structural arrangement. diva-portal.orgufc.br Similar hexagonal structures are observed in related dimethylammonium lead halide compounds, such as DMAPbCl₃ and DMAPbBr₃, which also display a 4H-hexagonal perovskite polytype. researchgate.netresearchgate.net

Transition Temperatures and Mechanisms

The phase transition in DMAPbI₃ is reversible and occurs at a critical temperature (Tc) of approximately 250 K (-23.15 °C). diva-portal.org This transition is characterized as a first-order phase transition, involving cooperative processes that alter the material's structure and properties. diva-portal.orgresearchgate.netresearchgate.net Infrared and Raman spectroscopy have also identified an isostructural phase transition at a higher temperature range of 47–48 °C (320-321 K), which does not involve a change in the space group. researchgate.net

For related compounds, the transition temperature varies with the halide. The bromide analogue, DMAPbBr₃, undergoes a similar first-order transition at around 250 K, while the chloride version, DMAPbCl₃, transitions at a higher temperature of approximately 320 K. ufc.brresearchgate.net When DMA is incorporated as a cation into other perovskite systems, such as in MA₁₋ₓDMAₓPbI₃, it can significantly lower the parent material's phase-transition temperature. For instance, adding small amounts of DMA to MAPbI₃ (which normally transitions at 55 °C) can reduce the transition temperature to around 10 °C, thereby stabilizing the cubic perovskite phase at room temperature. nih.gov

CompoundTransition Temperature (K)High-Temperature PhaseLow-Temperature PhaseReference
DMAPbI₃~250Hexagonal (P6₃/mmc)Monoclinic (P2₁/c) diva-portal.org
DMAPbBr₃~250HexagonalOrthorhombic ufc.brresearchgate.net
DMAPbCl₃~320Hexagonal- researchgate.net
MA₀.₈DMA₀.₂PbI₃~283 (~10 °C)CubicTetragonal nih.gov

Off-center Shifts of Lead Cations

A key mechanism driving the structural phase transition in DMAPbI₃ and its analogues is the cooperative off-center shift of the lead (Pb²⁺) cations within the crystal lattice. diva-portal.orgresearchgate.netresearchgate.net This displacement is attributed to a specific orbital interaction between the 6s orbital of the Pb²⁺ cation and the 5p orbitals of the iodide (I⁻) anions. diva-portal.org The presence of a stereochemically active 6s² electron lone pair on the Pb²⁺ ion is believed to play a crucial role in this lattice instability. diva-portal.org This shift disrupts the symmetry of the [PbI₆] octahedra and is a cooperative process that occurs in conjunction with the ordering of the DMA⁺ cations during the phase transition. diva-portal.orgresearchgate.net

Order-Disorder Processes of DMA Cations

The second critical mechanism involved in the phase transition is an order-disorder process of the polar dimethylammonium (DMA⁺) cations. diva-portal.orgresearchgate.netresearchgate.net In the high-temperature hexagonal phase, the DMA⁺ cations are dynamically disordered. researchgate.net As the material cools to the transition temperature, these cations adopt a more ordered arrangement. diva-portal.orgufc.br This transition from a disordered high-temperature state to an ordered low-temperature state is a defining characteristic of the phase change in many DMA-containing perovskites. ufc.brresearchgate.net The ordering of the DMA⁺ cations and the associated hydrogen bonds, along with the off-center shift of the lead cations, collectively drive the first-order phase transition from the hexagonal to the monoclinic phase. diva-portal.orgresearchgate.net

Structural Stability and Degradation

The inclusion of dimethylammonium iodide in perovskite formulations has a profound effect on their structural stability and degradation pathways. While all-inorganic perovskites like CsPbI₃ are noted for thermal robustness, their photoactive black phases are often unstable at ambient temperatures, readily converting to a non-perovskite yellow δ-phase. researchgate.netresearching.cn The introduction of DMA can help stabilize the desired perovskite phase, but its role is complex. researching.cnnih.gov Research indicates that residual DMAI in the final perovskite film can sometimes be detrimental to long-term stability and performance. researchgate.net Furthermore, like many hybrid perovskites, DMA-containing structures are susceptible to moisture-induced degradation, which can lead to the formation of PbI₂ and fundamentally alter the material's properties. osti.gov

Thermodynamic vs. Kinetic Control of Phase Formation

The formation of mixed-cation perovskites containing dimethylammonium, such as DMAₓCs₁₋ₓPbI₃, is highly dependent on the synthesis conditions, highlighting a classic case of thermodynamic versus kinetic control. nih.govacs.org

Under thermodynamic control , which involves slow crystallization processes like mechanosynthesis or slow solvent evaporation without an antisolvent, the system reaches its most stable energy state. nih.govacs.org In this scenario, DMA does not form a stable mixed-cation solid solution with CsPbI₃. Instead, complete phase segregation occurs, resulting in a physical mixture of the yellow, non-perovskite δ-CsPbI₃ phase and the one-dimensional DMAPbI₃ phase. nih.govcam.ac.ukacs.orgresearchgate.net First-principles calculations confirm that this demixed state is the thermodynamically favored outcome, as the incorporation of DMA into the CsPbI₃ perovskite structure is energetically unfavorable. nih.govacs.orgcam.ac.ukresearchgate.net

Conversely, under kinetic control , which is achieved through methods like spin coating with rapid, antisolvent-induced crystallization, the system can be kinetically trapped in a metastable state. nih.govacs.org This rapid process allows for the incorporation of DMA⁺ cations into the perovskite lattice, forming a mixed-cation DMAₓCs₁₋ₓPbI₃ solid solution. nih.govcam.ac.ukresearchgate.net This kinetically stabilized phase is the desired black perovskite phase that is photoactive, but it remains thermodynamically metastable. nih.govacs.org

Control TypeSynthesis ConditionsResulting ProductStabilityReference
ThermodynamicSlow crystallization (e.g., mechanosynthesis, no antisolvent)Segregated mixture of δ-CsPbI₃ and DMAPbI₃Thermodynamically stable nih.govacs.orgacs.org
KineticRapid crystallization (e.g., spin coating with antisolvent)Mixed-cation DMAₓCs₁₋ₓPbI₃ perovskite solid solutionMetastable (kinetically trapped) nih.govacs.orgresearchgate.net

Role of DMA in Stabilizing Black Perovskite Phase

The incorporation of the dimethylammonium (DMA⁺) cation is a critical strategy for stabilizing the photoactive black perovskite phase, particularly in all-inorganic cesium lead iodide (CsPbI₃) perovskites, which are sought after for their thermal stability. jos.ac.cnfaiusr.comresearching.cn The primary challenge with CsPbI₃ is that its desirable photoactive α, β, and γ phases are thermodynamically unstable at room temperature, tending to convert to a non-perovskite yellow δ-phase. nih.govresearchgate.net The introduction of DMA⁺, either directly as a this compound (DMAI) additive or through in-situ formation, has been shown to effectively suppress this degradation. jos.ac.cnnih.gov

The mechanism of stabilization is a subject of detailed investigation. One key function of DMAI is as a volatile additive that manipulates the crystallization process of the perovskite film. bohrium.comnih.gov It assists in the low-temperature crystallization of the black phase by forming crucial intermediate compounds like DMAPbI₃. jos.ac.cnresearching.cn Some studies suggest that the DMA⁺ cation can be incorporated into the A-site of the perovskite lattice, forming a more stable mixed-cation CsₓDMA₁₋ₓPbI₃ structure. nih.govnih.gov This incorporation can alleviate lattice strain, a key factor in phase instability. jos.ac.cnnih.gov The larger size of the DMA⁺ cation compared to Cs⁺ imposes distortions in the perovskite lattice, which can paradoxically enhance stability. nih.govresearchgate.net

However, there is also compelling evidence that DMAI acts more as a crystallization-controlling additive than a permanent dopant. faiusr.comnih.gov Under specific processing conditions, such as controlled thermal annealing, the DMA⁺ component can be effectively removed from the final film. jos.ac.cnresearching.cn Research indicates that kinetically controlled, rapid crystallization processes can trap DMA⁺ within the perovskite structure, whereas thermodynamically controlled synthesis leads to the segregation of DMAPbI₃ and δ-CsPbI₃ phases. nih.govacs.org Regardless of the precise mechanism—be it transient mediation or permanent incorporation—the presence of DMA⁺ during film formation is instrumental in obtaining high-quality, phase-stable black perovskite films. jos.ac.cnnih.gov

Table 1: Effect of Dimethylammonium (DMA) on Perovskite Properties

Perovskite System Role of DMA Observed Outcome Reference
CsPbI₃ Additive (DMAI) Assists low-temperature crystallization of black phase through intermediates. jos.ac.cn
CsPbI₃ A-site Cation Forms a stable hybrid perovskite (CsₓDMA₁₋ₓPbI₃). nih.gov
FAPbI₃ Cation Alloying Improves structural stability and photovoltaic performance. researchgate.net
CsPbI₃ Crystallization Mediator Kinetically traps DMA⁺ in the structure, preventing phase degradation. nih.govacs.org
FAₓCs₁₋ₓPbIᵧBr₃₋ᵧ A-site Substitution Induces octahedral tilting, increasing the bandgap and stability. researchgate.net

Volatilization and Residues of DMAI

The role of this compound (DMAI) is often that of a volatile additive, meaning its presence is intended to be transient, aiding crystallization before being removed. faiusr.comnih.gov The removal process typically involves a thermal annealing step, where the DMAI sublimes. researchgate.net Studies using thermogravimetric analysis (TGA) show that DMAI volatilizes during this heating process. jos.ac.cnresearching.cn For instance, TGA curves for powders containing CsI, PbI₂, and DMAI exhibit mass loss corresponding to DMA⁺ volatilization. researching.cn

The efficiency of DMAI removal is sensitive to the annealing conditions, including temperature, duration, and atmosphere. jos.ac.cnresearchgate.net Research has shown that annealing at temperatures around 210 °C for several minutes can be sufficient to eliminate the DMA⁺ component from the perovskite film. jos.ac.cnresearching.cn Furthermore, the sublimation of DMAI is sensitive to moisture, and conducting the annealing in a controlled atmosphere or dry air can facilitate its removal. bohrium.comnih.govresearchgate.net Some methods even leverage humidity to control the volatilization rate of DMAI during annealing. researchgate.net

While the goal is often complete removal, residual DMAI can remain in the film if the process is not optimized. bohrium.comnih.gov These residues have been found to be detrimental to the photovoltaic performance and long-term stability of the resulting solar cell devices. faiusr.combohrium.comnih.gov Therefore, precise control over the annealing process is crucial to fully leverage the benefits of DMAI as a crystallization aid while avoiding the negative impacts of its residues. jos.ac.cnfaiusr.com

Table 2: Annealing Parameters for DMAI Removal

Precursor System Annealing Temperature Annealing Time Atmosphere Outcome Reference
CsI+PbI₂+DMAI 210 °C 5 min N/A Elimination of DMA⁺ component, obtaining β-CsPbI₃. jos.ac.cn
CsPbI₃ with DMAI 210 °C Not specified N/A Complete removal of DMAI confirmed by NMR and TOF-SIMS. faiusr.com
CsPbI₃ with DMAI 100 °C 10 min N/A Formation of DMAPbI₃ and Cs₄PbI₆ intermediates. opticsjournal.net
CsPbI₃ with DMAI Not specified Not specified Moisture-sensitive Sublimation of DMAI is sensitive to moisture. bohrium.comnih.gov

Hydrolysis-Derived DMA and its Impact

An important source of the stabilizing dimethylammonium (DMA⁺) cation is the hydrolysis of the common solvent N,N-dimethylformamide (DMF). nih.govacs.org This reaction can be catalyzed by acidic conditions, which are often present in perovskite precursor solutions, sometimes through the deliberate addition of acids like hydriodic acid (HI). researching.cnnih.govacs.org The hydrolysis of DMF yields dimethylamine (B145610) and formic acid. osti.gov The dimethylamine is then protonated to form the DMA⁺ cation. diva-portal.org

This in-situ generation of DMA⁺ from the solvent itself has a significant impact on the final perovskite film. researching.cnnih.gov Studies have confirmed that films made with HI additives exhibit the characteristic peaks of DMA⁺, indicating its formation and incorporation. jos.ac.cnresearching.cn The resulting material, often referred to as hydrolysis-derived DMAPbI₃, plays a crucial role in producing high-quality perovskite films. nih.govresearchgate.net

Interfacial Dynamics and Heterostructure Formation

This compound (DMAI) plays a significant role in engineering the interfaces and creating heterostructures within perovskite devices, which is a key strategy for enhancing performance and stability. nih.govresearchgate.net A prominent approach is the formation of mixed-dimensional perovskite heterostructures, where one-dimensional (1D) and three-dimensional (3D) perovskites coexist. nih.govresearchgate.net The introduction of the DMA⁺ cation can facilitate the formation of 1D DMAPbI₃ at the grain boundaries of the primary 3D perovskite. researchgate.netnih.gov

This 1D/3D heterostructure offers several advantages. The 1D perovskite acts as a passivation layer, reducing bulk trap density and improving the morphology and crystallinity of the film. nih.govresearchgate.net This structure can also suppress non-radiative recombination and facilitate better charge separation and collection. nih.gov Furthermore, the presence of the low-dimensional perovskite at grain boundaries can physically prevent the intrusion of moisture, leading to substantially enhanced long-term stability of the device under ambient conditions. nih.gov

Beyond 1D/3D structures, DMAI is involved in the broader field of interfacial dynamics. In zero-dimensional (0D) dimethylammonium bismuth iodide (DMA₃BiI₆) perovskites, for example, the material's structure influences exciton (B1674681) and charge transport dynamics at the electrode-electrolyte interface, which is critical for applications like electrochemiluminescence. rsc.orgrsc.org The formation of heterostructures using DMA-related compounds, such as capping 3D perovskites with 2D layers containing (perfluoro-1,4-phenylene)this compound, has been shown to enhance the durability of resistive switching memories. rsc.orgrsc.org These findings highlight that controlling the composition and structure at interfaces using DMA-based compounds is a powerful tool for tuning the electronic properties and stability of perovskite devices. nih.govspiedigitallibrary.org

Table 3: Performance of DMA-Induced Perovskite Heterostructures

Heterostructure Type Perovskite System Key Feature Performance Metric Reference
1D/3D FA-based Perovskite + DMAI 1D DMAPbI₃ at grain boundaries PCE of 21.43%; 85% initial efficiency retained after 1000h. nih.gov
2D/3D Mixed Halide Perovskite + F-PDMA Perfluoroarene-based 2D capping layer Enhanced performance and stability in resistive switching memories. rsc.orgrsc.org
Bulk Heterojunction CsPbI₃/DMA₀.₁₅Cs₀.₈₅PbI₃ Facilitated charge separation and collection PCE over 20%. nih.gov
0D Emitter DMA₃BiI₆ Rod-like structures Efficient exciton transport, suitable for ECL applications. rsc.orgrsc.org

Electronic and Optoelectronic Properties of Dimethylammonium Iodide Perovskites

The electronic band structure of dimethylammonium lead iodide ((CH₃)₂NH₂PbI₃ or DMAPbI₃) has been extensively investigated using computational methods to predict its suitability as a solar cell absorber. frontiersin.orgresearchgate.net Density Functional Theory (DFT) is a common starting point for these calculations. frontiersin.orguni-due.de For DMAPbI₃, DFT calculations predict a direct bandgap at the R high symmetry point. frontiersin.org However, it is well-established that standard DFT methods, often using functionals like PBE, tend to underestimate the bandgap of semiconductors due to self-interaction errors. uni-due.deresearchgate.net

To obtain more accurate bandgap values, many-body perturbation theory, specifically the GW quasiparticle method, is employed for bandgap correction. frontiersin.orgresearchgate.netuni-due.de The GW approach provides a more precise description of the electronic self-energy, yielding bandgaps that are in better agreement with experimental values. nih.gov For instance, calculations on DMAPbI₃ have shown that the self-consistent GW method significantly corrects the DFT-underestimated bandgap. frontiersin.orgfrontiersin.org Studies reveal that while DFT underestimates the bandgap, it accurately portrays the band curvature. uni-due.de

Projected density of states (PDOS) analyses from these calculations indicate that the band edges are primarily formed by the orbitals of the inorganic framework. frontiersin.orgresearchgate.net Specifically, the valence band maximum (VBM) is dominated by the p-orbitals of iodine (I), while the conduction band minimum (CBM) is mainly composed of the p-orbitals of lead (Pb). frontiersin.orgresearchgate.netresearchgate.net The dimethylammonium cation itself does not contribute significantly to the states around the bandgap. frontiersin.orgresearchgate.net

Calculated Bandgaps of DMAPbI₃ Using Different Theoretical Methods
Computational MethodCalculated Bandgap (eV)Reference
DFT1.55 frontiersin.orgresearchgate.net
DFT with Spin-Orbit Coupling (DFT+SOC)0.50 frontiersin.orgresearchgate.net
Self-Consistent GW (sc-GW)2.27 frontiersin.orgresearchgate.net
Self-Consistent GW with Spin-Orbit Coupling (sc-GW+SOC)1.20 frontiersin.orgresearchgate.net

Due to the presence of heavy elements like lead and iodine, spin-orbit coupling (SOC) plays a crucial role in determining the electronic structure of DMAPbI₃ perovskites. frontiersin.org The inclusion of SOC effects in both DFT and GW calculations leads to two primary outcomes: band splitting and a significant reduction in the bandgap. frontiersin.orgresearchgate.netuni-due.de

The interaction between the electron's spin and its orbital motion around the nucleus causes the energy bands to split, which is a characteristic feature in materials with heavy atoms. frontiersin.org This splitting is particularly noticeable in the conduction band. frontiersin.orguni-due.de Consequently, the calculated bandgap is substantially reduced when SOC is taken into account. For DMAPbI₃, DFT calculations show a bandgap reduction of approximately 0.94 eV (a 65% decrease) when SOC is included. frontiersin.org Similarly, in the more accurate GW calculations, the inclusion of SOC results in a bandgap reduction of about 1.15 eV (a 51% decrease). frontiersin.org These findings underscore that for an accurate theoretical description of the electronic properties of lead-iodide perovskites, it is essential to use fully relativistic calculations that couple the GW quasiparticle method with spin-orbit corrections. frontiersin.orguni-due.de

Carrier Dynamics and Charge Transport

The efficiency of optoelectronic devices is intrinsically linked to the behavior of photogenerated charge carriers, including their movement, transfer, and recombination.

In many perovskite materials, particularly those with lower dimensionality or strong confinement effects, the absorption of light creates bound electron-hole pairs known as excitons. nanoge.orgnih.gov The efficient transport of these neutral quasiparticles to an interface where they can be separated into free charges is critical for applications like photovoltaics. nanoge.org

Studies on zero-dimensional (0D) dimethylammonium bismuth iodide (DMA₃BiI₆) perovskites have utilized temperature-dependent transient photoluminescence (TRPL) to investigate exciton (B1674681) transport dynamics. rsc.orgrsc.org These experiments have demonstrated efficient exciton transport in DMA₃BiI₆, which is substantiated by a reduced activation energy and enhanced electronic coupling. rsc.orgrsc.org The 0D structure of DMA₃BiI₆ may offer advantages for charge transfer compared to layered structures. rsc.org In 2D perovskites, exciton diffusion is often followed by a transition to a slower, subdiffusive regime as the excitons become trapped at defect sites. nanoge.orgnih.govarxiv.org

The kinetics of charge transfer at interfaces, such as between the perovskite and an electrode or charge transport layer, are fundamental to device operation. The addition of DMAI has been shown to improve charge injection in perovskite-based devices. nih.govacs.org

Electrochemical methods have been employed to analyze the charge transport kinetics of DMA₃BiI₆ emitters. rsc.org By measuring the diffusion coefficient and electron-transfer rate, researchers have demonstrated effective heterogeneous charge transfer at the electrode-electrolyte interface. rsc.org For DMA₃BiI₆, the reduction rate constant was determined to be 7.0 × 10⁻³ cm s⁻¹, while the oxidation rate constants were slightly lower at 3.9 × 10⁻³ and 5.7 × 10⁻³ cm s⁻¹. rsc.org This efficient heterogeneous electron transfer suggests that DMA₃BiI₆ is a promising material for electrochemiluminescence applications. rsc.org

Crystallographic defects in perovskite films can act as non-radiative recombination centers, trapping charge carriers and reducing device efficiency and stability. ucla.edursc.org Defect passivation is a key strategy to mitigate these losses. ucla.edu The incorporation of DMAI has been identified as an effective method for defect passivation in certain perovskite systems. nih.govacs.org

The addition of DMAI can lead to a reduction in trap-state density. nih.gov For example, in one study, the trap density in control films was measured at 1.5 × 10¹⁶ cm⁻³, which was reduced to 5.9 × 10¹⁵ cm⁻³ in films incorporating DMAI. nih.gov This reduction in traps mitigates trap-assisted non-radiative recombination. nih.govacs.org Furthermore, in tin-based perovskites, DMAI substitution has been shown to suppress tin oxidation, which is a major source of defects and instability. acs.org This passivation leads to a lower hole carrier density and a higher built-in potential, which facilitates the extraction of charge carriers. acs.org While DMAI can be an effective additive to control crystallization, residual DMAI in the final film can sometimes negatively impact performance and stability, suggesting its role can be complex. researchgate.netnih.gov

Effect of DMAI on Perovskite Film Trap Density
Film CompositionAverage Trap Density (cm⁻³)Reference
mXDA control film1.5 x 10¹⁶ nih.gov
FABF/MAI film6.4 x 10¹⁵ nih.gov
FABF/MAI/DMAI film5.9 x 10¹⁵ nih.gov

Hole Carrier Density Modulation

The incorporation of dimethylammonium iodide (DMAI) has been identified as a strategy for modulating the hole carrier density in certain perovskite systems, particularly those based on tin. In tin-based perovskite solar cells, the oxidation of Sn²⁺ to Sn⁴⁺ can create an undesirable high p-type doping level, increasing the background hole carrier density. Research has shown that the substitution of A-site cations with dimethylammonium (DMA⁺) cations from DMAI salt can suppress this tin oxidation. acs.org This suppression leads to a lower hole carrier density, which is crucial for fabricating high-performance devices. acs.org

Studies on formamidinium tin iodide (FASnI₃) have also highlighted that high hole carrier density is a significant issue that must be controlled. scielo.br The introduction of additives is a common approach to lower this density. For instance, the use of SnF₂ has been shown to reduce large hole doping concentrations from approximately 10¹⁹ cm⁻³ to 10¹⁶ cm⁻³. osti.gov While not directly involving DMAI, this demonstrates the principle of using additives to modulate hole density. The substitution of methylammonium (B1206745) with dimethylammonium in MASnBr₃ has been observed to cause significant lattice expansion and a transformation from a cubic to an orthorhombic crystal structure, which in turn affects the electronic properties. scielo.br In tin halide perovskites, a reduction of the intrinsic p-doping through additives like SnF₂ also affects the degree of charge-phonon coupling. acs.org At lower background charge densities (p₀ ≲ 10¹⁸ cm⁻³), charge carriers exhibit a polaronic nature, which transitions to a free-carrier response at higher doping densities. acs.org

The modulation of hole carrier density through the use of DMAI is a key factor in improving the performance of tin-based perovskite solar cells. acs.org By controlling the charge carrier density, it is possible to reduce leakage currents, increase recombination lifetime, and ultimately enhance the open-circuit voltage and fill factor of the resulting devices. acs.orgacs.org

Table 1: Effect of this compound (DMAI) Substitution on Tin Perovskite Properties

Property Finding Reference
Tin Oxidation DMA⁺ substitution suppresses tin oxidation. acs.org
Hole Carrier Density Leads to a lower hole carrier density. acs.org
Device Performance Results in a boosted higher open-circuit voltage (VOC). acs.org
Charge Carrier Extraction A higher built-in potential is obtained, aiding charge carrier extraction. acs.org

Electron Transfer Processes

The presence of this compound in perovskite systems significantly influences electron transfer dynamics. In zero-dimensional (0-D) dimethylammonium bismuth iodide (DMA₃BiI₆) perovskites, electrochemical studies using cyclic voltammetry have detailed the electron transfer processes. These materials exhibit an irreversible reduction wave and two oxidation waves, with the quasi-reversible reduction indicating that the DMA₃BiI₆ radical anion is unstable. rsc.org The electron transfer rate constants have been quantified, showing different rates for reduction and oxidation processes. rsc.org For comparison, the electron transfer rates in DMA₃BiI₆ are higher than those reported for MA₃Bi₂I₉, suggesting that DMA₃BiI₆ is a promising material for applications requiring efficient heterogeneous electron transfer. rsc.org

The introduction of DMAI as an additive can also modify the interfaces within a device, such as a solar cell, which in turn affects electron transfer. For example, in dye-sensitized solar cells, the addition of DMAI to the electrolyte can lead to an upward shift of the TiO₂ conduction band. researchgate.net This shift inhibits the recombination of electrons, a key factor in improving photocurrent. researchgate.net Managing excited-state interactions, whether through energy transfer or electron transfer, is fundamental to designing efficient light-harvesting assemblies. nih.gov The process of electron transfer from a perovskite donor to an electron acceptor is a dynamic one, influenced by factors such as the energy levels of the donor and acceptor, their physical separation, and the properties of the surrounding medium. rsc.org Efficiently extracting electrons, particularly hot electrons before they lose their excess energy, is a primary challenge and requires rapid charge transfer across the perovskite/charge transport layer interface. acs.org

Table 2: Electrochemical and Electron Transfer Data for DMA₃BiI₆ Perovskite

Parameter Value / Observation Reference
Reduction Wave Potential -0.98 V vs. SCE (irreversible) rsc.org
First Oxidation Wave Potential +0.30 V vs. SCE rsc.org
Second Oxidation Wave Potential +0.65 V vs. SCE rsc.org
Reduction Rate Constant 7.0 × 10⁻³ cm s⁻¹ rsc.org
First Oxidation Rate Constant 3.9 × 10⁻³ cm s⁻¹ rsc.org
Second Oxidation Rate Constant 5.7 × 10⁻³ cm s⁻¹ rsc.org

Photoluminescence and Optical Absorption

Temperature-Dependent Transient Photoluminescence (TRPL)

Temperature-dependent transient photoluminescence (TRPL) is a powerful technique used to investigate exciton dynamics and charge carrier recombination processes in perovskite materials. Studies on zero-dimensional (0-D) dimethylammonium bismuth iodide (DMA₃BiI₆) emitters have utilized TRPL to analyze exciton transport dynamics. rsc.org These measurements, conducted over a range of temperatures, provide insights into activation energies and electronic coupling within the material. rsc.org For DMA₃BiI₆, the activation energies for both fast and slow decay components were found to be lower than those for comparable 2-D MA₃Bi₂I₉ perovskites, indicating more efficient exciton transport. rsc.org

The lifetime of charge carriers is a critical parameter that can be extracted from TRPL data. For hybrid perovskite nanocrystals, TRPL measurements as a function of temperature have revealed differences in recombination lifetimes depending on the nanocrystal size. ucmerced.edu For instance, larger CH₃NH₃PbBr₃ nanocrystals show a continuous decrease in exciton lifetime as the temperature is lowered, a phenomenon attributed to the interactions of free excitons with acoustic phonons. ucmerced.edu In contrast, smaller nanocrystals can exhibit the opposite trend. ucmerced.edu General temperature-dependent photoluminescence studies on perovskites like methylammonium lead iodide (MAPbI₃) show that as temperature decreases, photoluminescence quantum yield often increases because charge carriers become less mobile and are more likely to recombine radiatively rather than reaching non-radiative defect centers. researchgate.net

Table 3: Comparative Activation Energies from Temperature-Dependent TRPL

Perovskite Material Decay Component Activation Energy (meV) Reference
DMA₃BiI₆ (0-D) Fast 3.12 rsc.org
DMA₃BiI₆ (0-D) Slow 2.85 rsc.org
MA₃Bi₂I₉ (2-D) Fast 5.15 rsc.org
MA₃Bi₂I₉ (2-D) Slow 4.90 rsc.org

Steady-State Photoluminescence (SSPL)

Steady-state photoluminescence (SSPL) spectroscopy provides valuable information about the radiative recombination efficiency of perovskite materials. The intensity of the SSPL signal is directly related to the material's ability to emit light upon excitation. Research has shown that the incorporation of this compound can significantly enhance the photoluminescence of perovskite films. For instance, modifying CsPbI₂Br films with DMAI leads to an increase in the steady-state PL intensity, which indicates a suppression of non-radiative recombination pathways. researchgate.netresearchgate.net Similarly, the substitution with DMA⁺ in tin-based perovskites results in enhanced SSPL intensity. acs.org

This enhancement is often linked to a reduction in the density of defect states within the perovskite material, which act as non-radiative recombination centers. researchgate.net The creation of perovskites from starting mixtures containing an excess of organic iodide, such as methylammonium iodide (MAI), has also been studied, though this is distinct from the specific incorporation of the larger dimethylammonium cation. whiterose.ac.uk The SSPL spectra of DMA₃BiI₆ show an emission peak that is consistent with its identity as a 0-D perovskite emitter. rsc.org

Table 4: Effect of DMAI on Steady-State Photoluminescence (SSPL) of Perovskite Films

Perovskite System DMAI Content SSPL Observation Reference
CsPbI₂Br 0% (Control) Baseline PL Intensity researchgate.net
CsPbI₂Br 3% Increased PL Intensity researchgate.net
CsPbI₂Br 5% Further Increased PL Intensity researchgate.net
CsPbI₂Br 7% Highest PL Intensity researchgate.net
Tin-based Perovskite With DMA⁺ Enhanced SSPL Intensity acs.org

Blue Photoluminescence Emission

Certain this compound-based perovskites exhibit notable blue photoluminescence. Specifically, the zero-dimensional (0-D) lead iodide perovskite, (DMA)₄PbI₆, is reported to be ferroelectric at room temperature and displays a strong, broadband blue photoluminescence centered at approximately 2.7 eV. researchgate.net This emission is attributed to the presence of self-trapped excitons, a phenomenon where an exciton becomes localized due to strong coupling with the lattice. researchgate.net This discovery is significant for the development of stable and efficient blue-light emitters. researchgate.net

First-principles calculations have been employed to study the self-trapped excitons and their luminescence properties in 0D-(DMA)₄PbI₆, further supporting the understanding of its blue emission. researchgate.net The 1-D perovskite DMAPbI₃ also shows blue photoluminescence, although its properties differ from the 0-D variant. rsc.org The pursuit of efficient blue-emitting perovskites is an active area of research, as blue emission is essential for full-color displays and white lighting applications. rsc.orgdiva-portal.org The incorporation of the larger DMA⁺ cation into a bromide-based perovskite lattice (MA₁-xDMAxPbBr₃) has been shown to induce a progressive blue-shift in the absorption and emission spectra as the DMA content increases. unito.it

Table 5: Blue Photoluminescence Properties of Dimethylammonium-based Perovskites

Compound Dimensionality Emission Peak (eV) Attributed Mechanism Reference
(DMA)₄PbI₆ 0-D ~2.7 Self-Trapped Excitons researchgate.net
DMAPbI₃ 1-D Blue Emission (unspecified peak) - rsc.org

Absorption Coefficient Analysis

The absorption coefficient is a critical parameter that quantifies how effectively a material absorbs light at different wavelengths. Dimethylammonium lead iodide (CH₃NH₂CH₃PbI₃) has been the subject of theoretical studies to determine its potential as a solar cell absorber. These studies, using first-principles calculations, have found that CH₃NH₂CH₃PbI₃ possesses a high absorption coefficient, reaching values on the order of 10⁶ cm⁻¹ in the ultraviolet, visible, and near-infrared regions. frontiersin.orgresearchgate.net This value is notably higher than that of the more commonly studied methylammonium lead iodide (CH₃NH₃PbI₃), suggesting superior light-harvesting capabilities. frontiersin.orgresearchgate.net

The optical bandgap of dimethylammonium lead iodide has been calculated using various methods. Density functional theory (DFT) calculations report a bandgap of 1.55 eV, which is reduced to 0.50 eV when spin-orbit coupling (SOC) effects are considered. researchgate.net More advanced GW quasiparticle methods provide a bandgap of 2.27 eV (without SOC) and 1.20 eV (with SOC). frontiersin.orgresearchgate.net Experimental studies have reported an optical bandgap of around 2.39 eV for the hexagonal structure of (CH₃)₂NH₂PbI₃. frontiersin.org The analysis of absorption coefficients across perovskites with different organic cations reveals that for energies near the bandgap, the primary contribution to absorption comes from Pb-Pb intra-species transitions. researchgate.netnih.gov At higher energies, contributions from I-I and Pb-I transitions become more significant. researchgate.netnih.gov

Table 6: Calculated Optical Properties of Dimethylammonium Lead Iodide (CH₃NH₂CH₃PbI₃)

Property Calculation Method Value Reference
Absorption Coefficient Theoretical Reaches 10⁶ cm⁻¹ in UV-Vis-NIR frontiersin.orgresearchgate.net
Bandgap DFT 1.55 eV researchgate.net
Bandgap DFT with SOC 0.50 eV researchgate.net
Bandgap GW Quasiparticle 2.27 eV frontiersin.orgresearchgate.net
Bandgap GW with SOC 1.20 eV frontiersin.orgresearchgate.net
Bandgap Experimental (Hexagonal) ~2.39 eV frontiersin.org

Electrochemical Behavior of Dimethylammonium Iodide Perovskites

Voltammetric Studies

Voltammetric studies are instrumental in characterizing the electrochemical landscape of dimethylammonium iodide perovskites. By applying a varying potential to a perovskite-modified electrode and measuring the resulting current, researchers can probe the redox reactions and stability of the material.

Cyclic voltammetry (CV) is a widely used technique to investigate the electrochemical properties of materials like dimethylammonium lead iodide (DMAPbI₃). mjcce.org.mkresearchgate.net In a typical experiment, microparticles of the perovskite are immobilized on a working electrode, such as a paraffin-impregnated graphite (B72142) electrode (PIGE). researchgate.netsctm.mksctm.mkmjcce.org.mk The analysis is conducted in a non-aqueous electrolyte solution, for instance, dichloromethane (B109758) (DCM) containing tetrabutylammonium (B224687) chloride (TBAC) as the supporting electrolyte. researchgate.netsctm.mkmjcce.org.mk

The resulting cyclic voltammograms for DMAPbI₃ consistently show distinct features. A key observation is the appearance of an intense, broad, and irreversible anodic peak. sctm.mkmjcce.org.mkukim.mk In one study, this peak was observed to initiate at a potential of -0.153 V. sctm.mksctm.mk The irreversible nature of this peak suggests that the oxidation process is followed by a chemical reaction, indicating the decomposition of the perovskite structure. mjcce.org.mkukim.mk In studies on zero-dimensional dimethylammonium bismuth iodide (DMA₃BiI₆), CV analysis also reveals oxidation processes, with the system undergoing an oxidation reaction in a voltage range of 0 V to +1.2 V vs. SCE. rsc.org

Parameter Description Source(s)
Analyte Dimethylammonium Lead Iodide (DMAPbI₃) sctm.mk, researchgate.net, mjcce.org.mk
Working Electrode Paraffin-Impregnated Graphite Electrode (PIGE) sctm.mk, researchgate.net, mjcce.org.mk
Solvent Dichloromethane (DCM) sctm.mk, researchgate.net, mjcce.org.mk
Electrolyte Tetrabutylammonium Chloride (TBAC) sctm.mk, researchgate.net, mjcce.org.mk

This table summarizes typical experimental conditions used in the cyclic voltammetry analysis of DMAPbI₃ perovskites.

The prominent anodic peak observed in the cyclic voltammetry of DMAPbI₃ is not a simple, single-electron transfer process. Instead, it is a complex signal that is attributed to the oxidation of the various components of the perovskite, leading to its decomposition. mjcce.org.mksctm.mkmjcce.org.mkukim.mk Analysis at lower scan rates has revealed that this broad peak is composed of several overlapping oxidation processes. sctm.mksctm.mk

The specific attributions for this complex anodic peak are as follows:

Iodide Oxidation : The iodide ion (I⁻) can be oxidized to different oxidation states, with the most probable product being elemental iodine (I₂). sctm.mksctm.mk

Lead Oxidation : The lead ion (Pb²⁺) can undergo oxidation to form lead oxide. sctm.mksctm.mk

Dimethylammonium Cation Oxidation : The organic dimethylammonium cation (DMA⁺) can also be oxidized, potentially to various states, including the possibility of complete oxidation to carbon dioxide (CO₂). sctm.mksctm.mk

The combined effect of these simultaneous oxidation events results in the single, intense, and irreversible anodic peak that characterizes the electrochemical signature of DMAPbI₃'s decomposition. sctm.mkukim.mk The lack of a significant corresponding reduction peak suggests that the products of this oxidative decomposition are not easily reduced back to the original perovskite structure under these conditions. sctm.mksctm.mk

Component Proposed Oxidation Product(s) Source(s)
Iodide (I⁻)Elemental Iodine (I₂) sctm.mk, sctm.mk
Lead (Pb²⁺)Lead Oxide sctm.mk, sctm.mk
Dimethylammonium (DMA⁺)Various oxidation states, potentially CO₂ sctm.mk, sctm.mk

This table details the proposed origins of the complex anodic peak observed during the cyclic voltammetry of DMAPbI₃.

Electrochemical Stability and Degradation Pathways

The electrochemical stability of this compound perovskites is a critical factor for their practical application. Voltammetric studies provide direct evidence of their instability under certain electrochemical conditions. The irreversible nature of the anodic processes in DMAPbI₃ is a clear indicator of electrochemical degradation. mjcce.org.mkukim.mk This irreversibility signifies that the perovskite structure is permanently altered upon oxidation. ukim.mk

The degradation pathway is intrinsically linked to the oxidation of the material's constituents as described previously. sctm.mksctm.mk When a sufficiently positive potential is applied, the perovskite undergoes oxidative decomposition, breaking down into its components or their oxidized forms, such as elemental iodine and lead oxide. sctm.mksctm.mkukim.mk This process is a fundamental limitation to the stability of such devices when operating under an electrical bias. nrel.gov The migration of ions driven by an electric field is a key mechanism in the degradation process of perovskite materials in general. acs.org For instance, potentials more positive than +0.9 V versus NHE have been shown to induce irreversible bleaching and degradation in other perovskite systems. nsf.gov This field-induced breakdown highlights the challenge of maintaining structural and functional integrity, as the very conditions required for operation can also be the drivers of degradation. nrel.govskoltech.ru

Advanced Characterization Techniques in Dmai Perovskite Research

Spectroscopic Analyses

X-ray Photoelectron Spectroscopy (XPS)

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative technique used to determine the elemental composition, empirical formula, and chemical and electronic states of the elements within a material. In DMAI perovskite research, XPS is critical for confirming the surface composition and investigating stability.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool that probes the local chemical environment of specific atomic nuclei, offering detailed insights into molecular structure, dynamics, and phase composition that are often unattainable by other methods. mdpi.com

Solid-state NMR (ssNMR) has been instrumental in clarifying the role of DMAI in perovskite synthesis. nih.gov In studies of CsPbI₃, ¹H NMR has been used to demonstrate that DMAI can act as a volatile additive that controls crystallization but is not necessarily incorporated into the final perovskite lattice. faiusr.comresearchgate.net Conversely, in other systems, NMR has been used to confirm the incorporation of the DMA⁺ cation into the perovskite A-site. researching.cnjos.ac.cn

Multinuclear ssNMR provides a comprehensive picture of the perovskite structure:

¹H and ¹³C NMR: These techniques can quantify the ratio of different organic cations (e.g., methylammonium (B1206745) vs. dimethylammonium) and differentiate between various chemical environments, such as DMA⁺ in a 3D perovskite lattice versus a 1D DMAPbI₃-like phase. acs.orgacs.org

²⁰⁷Pb and ¹³³Cs NMR: These nuclei are highly sensitive to their local coordination. ²⁰⁷Pb NMR can distinguish between different perovskite structures (e.g., MAPbI₃ vs. DMAPbI₃) based on the surrounding cations. nih.gov Similarly, ¹³³Cs NMR tracks the incorporation and local environment of cesium in mixed-cation systems like DMAₓCs₁₋ₓPbI₃. nih.govresearchgate.net

¹⁴N NMR: Relaxation experiments using ¹⁴N NMR can determine the reorientational mobility of the MA⁺ and DMA⁺ cations within the lattice, providing insights into their dynamic behavior. acs.orgnih.gov

Table 1: Application of Different NMR Nuclei in DMAI Perovskite Research

Nucleus Information Obtained Research Findings Example Citations
¹H Quantification of organic cation ratios (MA⁺ vs. DMA⁺); Detection of residual DMAI. Confirmed DMAI acts as a volatile additive in some CsPbI₃ preparations. faiusr.comresearchgate.netacs.org
¹³C Differentiation of carbon environments in MA⁺ and DMA⁺; Identification of distinct phases. Distinguished between MAPbI₃-like and DMAPbI₃-like phases in mixed systems. nih.govacs.org
¹⁴N Cation dynamics and mobility. Determined reorientation times for MA⁺ and DMA⁺, showing both are highly mobile. acs.orgnih.gov
¹³³Cs Local environment and incorporation of cesium. Revealed a disordered local environment for Cs⁺ upon DMA⁺ incorporation. nih.govresearchgate.net
²⁰⁷Pb Symmetry of the inorganic lattice; Cation distribution around lead. Showed a random distribution of MA⁺ and DMA⁺ ions in the perovskite lattice. nih.gov

Infrared (IR) and Raman Spectroscopy

Fourier-transform infrared (FTIR) spectroscopy is routinely used to confirm the presence of the dimethylammonium cation by identifying its characteristic vibrational modes, such as N-H and C-H stretching and bending. researchgate.net Temperature-dependent IR spectroscopy can also be employed to detect phase transitions by observing spectral changes, such as the appearance of an isosbestic point. researchgate.net

Raman spectroscopy complements IR by providing information on both the internal vibrations of the DMA⁺ cation and the low-frequency lattice modes of the inorganic framework. mjcce.org.mk These lattice modes are sensitive to the crystal structure and cation-anion interactions. aps.org By analyzing shifts in the Raman spectra, researchers can deduce how the incorporation of the larger DMA⁺ cation affects the perovskite lattice. ox.ac.uk

Time-of-Flight Secondary Ion Mass Spectrometry (TOF-SIMS)

Time-of-Flight Secondary Ion Mass Spectrometry (TOF-SIMS) is an extremely sensitive surface analytical technique capable of mapping the lateral and depth distribution of chemical species. acs.org It is one of the few methods that can effectively distinguish between different organic cations, such as DMA⁺ and formamidinium (FA⁺), in mixed-cation perovskites. acs.org

TOF-SIMS has been crucial in confirming the presence and distribution of DMA⁺ within perovskite films. researchgate.netbohrium.com Depth profiling analysis reveals the elemental distribution through the different layers of a solar cell device, which can help determine if DMAI is uniformly incorporated or if it segregates at interfaces or grain boundaries. researchgate.net This technique has been used to verify that DMA⁺ can be present in a film even when it is generated in-situ from the hydrolysis of the DMF solvent, accelerated by additives like HI. researching.cnjos.ac.cn While powerful, care must be taken to avoid measurement artifacts, as ion beam damage can create an artificial gradient in the organic cation signal. acs.org

Diffraction and Microscopy

Diffraction and microscopy techniques are fundamental for determining the crystal structure, phase purity, and morphology of perovskite materials.

Powder X-ray Diffraction (PXRD)

The incorporation of DMAI has several distinct effects that are observable by PXRD:

Phase Formation: The amount of DMAI additive can direct the formation of specific perovskite phases. For example, in the CsPbI₃ system, different DMAI concentrations can lead to the stabilization of either the β- or γ-CsPbI₃ phase. researchgate.net

Lattice Parameters: When the larger DMA⁺ cation is incorporated into a perovskite lattice designed for a smaller cation (like MA⁺), it causes an expansion of the crystal lattice. This is observed in PXRD as a shift of the diffraction peaks to lower 2θ angles. nsf.gov

Formation of 1D Phases: DMAI can react with excess PbI₂ to form a one-dimensional (1D) DMAPbI₃ structure, which is characterized by a distinct diffraction peak at a 2θ value of approximately 11.6–11.8°. researchgate.netresearchgate.net The presence of this peak alongside the peaks for the 3D perovskite indicates the formation of a mixed-dimensional structure.

Compound/Phase Key 2θ Peak(s) (Cu Kα) Significance Citations
3D Tetragonal MAPbI₃ ~14.0°, 28.1°, 28.4° Reference 3D perovskite structure. ntu.edu.sg
1D Hexagonal DMAPbI₃ ~11.6-11.8° Indicates formation of a separate, 1D phase. researchgate.netnih.govresearchgate.net
δ-CsPbI₃ (yellow phase) ~9.8°, 10.0° Undesirable non-perovskite phase. nih.gov
γ-CsPbI₃ (black phase) ~14.5°, 29.2° Photoactive perovskite phase. researchgate.net
Unreacted PbI₂ ~12.7° Common impurity indicating incomplete conversion. ntu.edu.sg

Table of Compound Names

Abbreviation / Common NameChemical Name
DMAIDimethylammonium iodide
DMAPbI₃Dimethylammonium lead iodide
CsPbI₃Cesium lead iodide
MAPbI₃Methylammonium lead iodide
FAPbI₃Formamidinium lead iodide
PbI₂Lead iodide
HIHydroiodic acid
DBTPA4,4'-Dibromotriphenylamine
MAIMethylammonium iodide
FAIFormamidinium iodide
CsICesium iodide
PTAClPhenyltrimethylammonium chloride
RbClRubidium chloride

Scanning Electron Microscopy (SEM)

Scanning Electron Microscopy (SEM) is an indispensable tool for visualizing the surface topography and microstructure of perovskite films. In the context of DMAI perovskite research, SEM is frequently employed to assess the impact of DMAI on the morphology, grain size, and film quality of the perovskite layer.

Researchers have utilized SEM to study dimethylammonium lead iodide (DMAPbI₃) powders, revealing a porous morphology with particles in the shape of hexagonal rods. mjcce.org.mkresearchgate.net These examinations, conducted at various resolutions, indicated that the powder particles were approximately 1.55 μm in width and 6.95 μm in length. mjcce.org.mkresearchgate.net The images showed that most particles are uniform in size and tend to agglomerate, forming an open-pore network structure with rough and dense grains. mjcce.org.mk The identity and purity of the synthesized DMAPbI₃ have been confirmed through a combination of techniques including SEM. mjcce.org.mkresearchgate.netmjcce.org.mk

The inclusion of DMAI as an additive in other perovskite systems, such as those based on formamidinium or cesium, has also been investigated using SEM. These studies aim to understand how DMAI influences the crystallization process and the final film morphology, which are critical factors for device performance. For instance, in methylammonium lead iodide perovskites, SEM has been used to observe changes in the film's surface after laser exposure, revealing increased brightness and morphological alterations. delmic.com

Table 1: Morphological Characteristics of DMAPbI₃ Powder Observed by SEM
CharacteristicDescriptionSource(s)
Particle Shape Hexagonal rods mjcce.org.mkresearchgate.net
Approx. Width 1.55 μm mjcce.org.mkresearchgate.net
Approx. Length 6.95 μm mjcce.org.mkresearchgate.net
Overall Morphology Porous with rough and dense grains mjcce.org.mk
Particle Arrangement Agglomerates forming an open-pore network mjcce.org.mk

Energy Dispersive X-ray Spectroscopy (EDX)

Energy Dispersive X-ray Spectroscopy (EDX), often coupled with SEM, is a powerful technique for determining the elemental composition of a material. wikipedia.orgthermofisher.com It works by detecting the characteristic X-rays emitted from a sample when bombarded by the electron beam in an SEM. wikipedia.org This allows for both qualitative and quantitative analysis of the elements present and their distribution within the sample. thermofisher.com

In the study of DMAI perovskites, EDX analysis is crucial for confirming the stoichiometry of the synthesized materials and ensuring their homogeneity and purity. For DMAPbI₃, EDX has been used to confirm the presence of Carbon, Iodine, and Lead. mjcce.org.mk The analysis also verified that the mass percentages of the heavy elements, lead and iodine, were in good agreement with the theoretical values, confirming the sample's composition. mjcce.org.mk This elemental analysis is a critical quality control step in the synthesis of perovskite precursors.

Furthermore, EDX can be used to map the elemental distribution across a perovskite film, which is particularly important when DMAI is used as an additive or in mixed-cation perovskites. This mapping can reveal whether the elements are uniformly distributed or if phase segregation has occurred. While EDX is a powerful tool, it is important to be aware of potential artifacts, such as overlapping X-ray emission peaks for different elements. wikipedia.org

Table 2: EDX Analysis of DMAPbI₃ Powder
ElementTheoretical Mass %Experimental Mass % (EDX)Source(s)
Iodine (I) 60.05%61.03% mjcce.org.mk
Lead (Pb) 32.68%30.56% mjcce.org.mk

Electrical Measurements

Space Charge Limited Current (SCLC) Method

The SCLC method is a widely used technique to determine the charge carrier mobility and the density of trap states within a semiconductor. nih.gov The measurement involves applying a voltage across a single-carrier device and analyzing the resulting current-voltage (J-V) characteristics. researchgate.net The J-V curve typically exhibits distinct regions: an Ohmic region at low voltage, a trap-filled limited (TFL) region where the current rises sharply, and a trap-free (Child's law) region at higher voltages. researchgate.net

The voltage at which the transition to the trap-filled regime occurs (V_TFL) can be used to calculate the trap state density (n_t). icm.edu.pl For instance, research on perovskite solar cells has shown that incorporating DMAI can lead to a reduced trap-state density. In one study, a modified perovskite film containing DMAI exhibited a trap-state density of 3.26 x 10¹⁴ cm⁻³, which was significantly lower than the 1.01 x 10¹⁵ cm⁻³ of the pure perovskite film. fjirsm.ac.cn This reduction in defects is beneficial for device performance as it minimizes non-radiative recombination and improves charge transport. fjirsm.ac.cn

However, it is important to note that the interpretation of SCLC measurements in perovskites can be complex due to their mixed ionic-electronic conductivity. nih.govarxiv.org The movement of mobile ions can interfere with the measurement, potentially leading to inaccurate estimations of mobility and trap density. arxiv.org

Table 3: Trap-State Density Determined by SCLC
Perovskite FilmTrap-State Density (cm⁻³)Source(s)
Pristine Perovskite 1.01 x 10¹⁵ fjirsm.ac.cn
Modified Perovskite with DMAI 3.26 x 10¹⁴ fjirsm.ac.cn

Mott-Schottky Measurements

Mott-Schottky analysis is an electrochemical impedance spectroscopy technique used to determine the flat-band potential and the charge carrier density of a semiconductor. scispace.combiologic.net The measurement involves applying a varying DC potential with a small AC perturbation and measuring the capacitance of the device. scispace.com By plotting the inverse square of the capacitance (1/C²) against the applied voltage, a linear relationship is often observed in the depletion region. researchgate.net

The slope of the Mott-Schottky plot is inversely proportional to the charge carrier density, while the x-intercept provides the built-in potential (V_bi). fjirsm.ac.cnresearchgate.net In DMAI perovskite research, Mott-Schottky analysis has been used to investigate the effect of DMAI on the interfacial charge density and built-in potential. For example, in perovskite devices modified with certain additives, a larger slope in the Mott-Schottky plot indicated a lower charge density at the perovskite/hole transport material interface, suggesting a reduction in charge recombination and surface defects. fjirsm.ac.cn Furthermore, a larger V_bi in the modified devices suggested improved hole extraction properties. fjirsm.ac.cn

The uncritical application of Mott-Schottky analysis to perovskite solar cells can be misleading due to masking effects from accumulation capacitances. scispace.com Therefore, careful selection of measurement frequency and voltage range is crucial for obtaining reliable data. scispace.com

Theoretical and Computational Modeling of Dimethylammonium Iodide Systems

First-Principles Calculations

First-principles calculations, predominantly based on Density Functional Theory (DFT), are employed to investigate the electronic structure and ground-state properties of materials containing dimethylammonium iodide from fundamental quantum mechanical principles. universepg.commaterialsmodeling.org These calculations provide an accurate quantum mechanical framework for optimizing structures and determining the energies of reactants and products. universepg.com

In the context of perovskite systems, DFT has been used to study bulk properties, lattice parameters, unit cell volumes, and the interatomic distances and bond angles of the optimized structures. universepg.com For instance, in studies of related methylammonium (B1206745) lead iodide (CH₃NH₃PbI₃), DFT calculations have been used to determine optimized bond lengths and angles that show great similarity with experimental data. universepg.com The van der Waals (vdW) correlation is considered critical in these calculations to properly describe the interaction between the organic (like dimethylammonium) and inorganic components of the perovskite. acs.org

Research has shown that the incorporation of the dimethylammonium (DMA⁺) cation can cause a tilt in the perovskite octahedra, which in turn influences the material's bandgap. greatcellsolarmaterials.com DFT calculations can precisely model these structural changes and predict their impact on electronic properties. For example, investigations into CsPbI₃ have utilized DFT to understand how DMA⁺ interacts with the perovskite lattice. researchgate.net These ab initio methods are essential for predicting the stability and electronic band structure of novel perovskite formulations containing DMAI. researchgate.netresearchgate.net

Table 1. Example of Structural Parameters Determined by DFT for a Related Perovskite System (Orthorhombic CH₃NH₃PbI₃).
ParameterCalculated Value (PBE)Experimental Value
Pb-I Bond Length3.26 Å3.18 Å
C-N Bond Length1.49 Å1.57 Å
Apical Pb-I-Pb Angle159.88°161.9°
Equatorial Pb-I-Pb Angle152.78°150.7°
Direct Band Gap1.80 eVN/A
Data derived from UniversePG.universepg.com

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are a powerful computational method used to study the dynamic behavior of atoms and molecules over time. cscs.ch Unlike first-principles calculations that focus on static, ground-state properties, MD simulations model the movement and interactions of particles, providing a view of the system's evolution at the atomic level. materialsmodeling.orgrsc.org This approach is particularly valuable for understanding the dynamic crystal structure of halide perovskites. materialsmodeling.org

In systems containing DMAI, MD simulations can reveal the reorientational dynamics of the DMA⁺ cation within the perovskite lattice. For the mixed-cation perovskite MA₀.₈DMA₀.₂PbI₃, the reorientation time for the DMA⁺ cation was determined to be 2.6 picoseconds, indicating high mobility within the structure. acs.org Such simulations rely on accurate interatomic force fields, which are mathematical functions and parameter sets that describe the potential energy of the system. chalmers.setue.nl For perovskites, force fields like the MYP potential have been developed to model thermodynamic properties and defect dynamics, such as iodide migration. chalmers.seacs.org

MD simulations have been instrumental in exploring:

Phase Transitions: Simulating how the arrangement and motion of cations like DMA⁺ influence the phase transitions of the perovskite material. materialsmodeling.orgcscs.ch

Ion Migration: Modeling the diffusion of iodide vacancies and interstitials, which is a primary degradation mechanism in perovskite solar cells. tue.nlacs.org

Degradation Mechanisms: Ab initio MD simulations can be used to study the atomistic details of interactions with environmental factors like water, which is crucial for understanding the stability of these materials. semanticscholar.orgacs.org

The choice of force field is critical, with various models available, from additive non-polarizable force fields to more complex polarizable models like the classical Drude oscillator, which can provide a more accurate physical representation of intermolecular interactions. nih.govnih.gov

Applications and Potential Research Directions

Applications in Perovskite Solar Cells (PSCs)

Dimethylammonium iodide has emerged as a critical ingredient in the fabrication of perovskite solar cells, a promising photovoltaic technology known for its high power conversion efficiencies and low manufacturing costs. nih.gov The incorporation of DMAI into perovskite formulations has been shown to influence the material's properties, leading to improvements in efficiency, stability, and defect management. greatcellsolarmaterials.commdpi.com

Enhancing Power Conversion Efficiency (PCE)

The addition of this compound to perovskite solar cells has been a successful strategy for boosting their power conversion efficiency (PCE). Research has shown that DMAI can significantly enhance the photocurrent in dye-sensitized solar cells that use perovskite precursors in the electrolyte, with one study reporting an increase from 12.85 mA·cm⁻² to 19.19 mA·cm⁻². sioc-journal.cn This improvement is attributed to the suppression of electron recombination. sioc-journal.cn

In all-inorganic perovskite solar cells, particularly those based on cesium lead iodide (CsPbI₃), DMAI has been instrumental in achieving high efficiencies. researchgate.netbohrium.com For instance, the use of DMAI as a volatile additive to control the crystallization of CsPbI₃ films has led to the fabrication of PSCs with a champion efficiency of up to 19.03%. bohrium.comnih.gov Another study demonstrated that this compound-assisted β-CsPbI₃ in combination with other modifications resulted in a remarkable PCE of 21.59%. perovskite-info.com Furthermore, the introduction of DMAI into mixed-dimensional 1D/3D perovskite heterostructures has yielded PSCs with a top efficiency of 21.43%. mdpi.com Research has also explored the use of a hydrogen-bonding-facilitated strategy to extract DMA from the perovskite absorber, leading to a reported efficiency of 20.25% for a black perovskite solar cell. perovskite-info.com

Research FocusPrecursor/AdditiveAchieved Power Conversion Efficiency (PCE)Reference
Dye-sensitized solar cells with perovskite precursorsThis compound (additive)8.46% sioc-journal.cn
Phenyltrimethylammonium chloride passivated CsPbI₃This compound (volatile additive)19.03% bohrium.comnih.gov
All-inorganic phase-heterojunction solar cellsThis compound-assisted β−CsPbI₃21.59% perovskite-info.com
1D/3D mixed-dimensional perovskiteThis compound (additive)21.43% mdpi.com
Black perovskite solar cell with P3HT polymerHydrogen-bonding-facilitated DMA extraction20.25% perovskite-info.com

Improving Device Stability

A significant challenge in the commercialization of perovskite solar cells is their long-term stability under operational stress. This compound has been shown to play a crucial role in enhancing the stability of these devices. The incorporation of the dimethylammonium cation can induce a tilt in the perovskite octahedra, which increases the bandgap and results in more stable PSCs. greatcellsolarmaterials.com

In one study, efficient solar cells based on DMA-incorporated materials with a 1.73 eV bandgap demonstrated exceptional stability, retaining 96% of their original efficiency after 2200 hours at 85°C in the dark and 92% of their original efficiency after 500 hours of operation at 60°C. researchgate.netacs.org The formation of 1D DMAPbI₃ at the grain boundaries of 3D perovskite structures, facilitated by the introduction of DMAI, not only improves performance but also enhances long-term stability by preventing moisture intrusion. mdpi.com Devices with this structure maintained 85% of their initial efficiency after 1000 hours of storage in ambient conditions with approximately 45% relative humidity. mdpi.com Furthermore, research on black perovskite solar cells with a hydrogen-bonding-facilitated DMA extraction method showed that the cells retained about 93% of their original efficiency after 570 hours of continuous illumination. perovskite-info.com However, it is important to note that residual DMAI in CsPbI₃ perovskite can be detrimental to both photovoltaic performance and stability. bohrium.comnih.gov

Defect Engineering and Passivation Strategies

Crystallographic defects in perovskite films can act as non-radiative recombination centers, limiting device performance. ucla.edu this compound is utilized in various strategies to mitigate these defects. It has been demonstrated that DMAI can be used as a volatile additive to control the crystallization process of CsPbI₃ inorganic perovskite films, leading to desired crystal phases and morphologies. bohrium.comnih.gov

The introduction of DMAI can facilitate crystalline growth and form 1D DMAPbI₃ at the grain boundaries of 3D perovskites, which leads to a reduction in bulk trap density. nih.gov In tin-based perovskite solar cells, the substitution with the dimethylammonium cation in the form of DMAI salt has been shown to suppress tin oxidation, leading to a lower hole carrier density. acs.org Furthermore, surface passivation using organic materials that interact with the perovskite surface is a common strategy to reduce defects. opticsjournal.net While DMAI itself is used within the bulk of the perovskite, other ammonium (B1175870) salts are used for surface treatment. opticsjournal.netresearchgate.net

Interfacial Engineering

The interfaces between the different layers of a perovskite solar cell are critical for efficient charge extraction and transport. This compound plays a role in interfacial engineering, which aims to optimize these interfaces. The use of DMAI as an additive can influence the morphology and surface chemistry of the perovskite film. nih.gov For instance, the presence of DMAI has been shown to shift the binding energy of Pb²⁺, indicating an interaction between the uncoordinated Pb²⁺ and the DMA⁺ cation. nih.gov

While DMAI is primarily used within the perovskite layer, other ammonium salts are often employed for direct interfacial modification. nih.gov The incorporation of DMAI has been found to be essential in creating a reproducible process for the preparation of the photoactive phase of CsPbI₃, which is crucial for stable interfaces. aip.org However, it is important to manage the presence of DMAI, as residues can negatively impact the photovoltaic performance. bohrium.comnih.gov

Light-Emitting Applications

Beyond solar cells, this compound also shows promise in light-emitting applications, leveraging the unique optoelectronic properties of perovskite materials.

Electrochemiluminescence (ECL) Devices

Zero-dimensional (0D) perovskites, such as dimethylammonium bismuth iodide (DMA₃BiI₆), are emerging as promising candidates for electrochemiluminescence (ECL) applications. rsc.orgrsc.org ECL is a process where light is generated from electrochemically initiated reactions. The unique properties of these 0D perovskites make them suitable as emitters in ECL devices. rsc.orgcityu.edu.hk

Research has shown that DMA₃BiI₆ emitters exhibit a high diffusion coefficient and electron transfer rate at the electrode-electrolyte interface. rsc.org This efficient charge transfer leads to red-shifted ECL emission when a co-reactant like tripropylamine (B89841) (TPrA) is added. rsc.org The development of these zero-dimensional perovskite emitters is paving the way for advancements in various optoelectronic and biosensing technologies, including ECL devices and immunoassays. rsc.orgcityu.edu.hk

Light-Emitting Electrochemical Cells

Recent research has highlighted the potential of zero-dimensional (0-D) dimethylammonium bismuth iodide (DMA3BiI6) perovskites as emitters in electrochemiluminescence (ECL) applications. cityu.edu.hk Studies focusing on the exciton (B1674681) transport dynamics and charge transport kinetics of these materials have demonstrated efficient exciton transport, evidenced by reduced activation energy and enhanced electronic coupling. cityu.edu.hk The effective heterogeneous charge transfer at the electrode-electrolyte interface, particularly with the addition of a tripropylamine (TPrA) co-reactant, is a key factor in their performance. cityu.edu.hk These findings suggest that 0-D perovskite emitters based on this compound could pave the way for advancements in light-emitting electrochemical cells. cityu.edu.hk

Organic Light-Emitting Diodes (OLEDs)

While direct applications of this compound in the emissive layer of OLEDs are not extensively documented, its role as a precursor and additive in related perovskite technologies suggests its potential utility. ossila.comguidechem.com The principles of charge transport and luminescence modulation observed in perovskite-based devices could inform strategies for improving OLED performance. The structural versatility offered by organic-inorganic hybrid materials, including those synthesized with DMAI, is an area of ongoing research with implications for various optoelectronic applications, including OLEDs. ossila.com

Perovskite-Based Light-Emitting Diodes (LEDs)

This compound plays a more direct and significant role in the fabrication of perovskite-based LEDs (PeLEDs). It serves as a precursor for creating stable 2D perovskite structures, such as DMAPbI3, which has a large bandgap of approximately 2.59 eV. dyenamo.se Although this material's conductivity is primarily ionic rather than electronic, DMAI is widely used as an additive to modify the structure of perovskite materials to achieve desired physical properties for LED applications. ossila.comdyenamo.se

Research has shown that the incorporation of diammonium halides, including those derived from dimethylamine (B145610), can regulate the formation of mixed bromide-iodide perovskite films for red PeLEDs. nih.gov This regulation leads to the formation of quasi-2D phases that passivate the surfaces of crystalline perovskite grains, reducing lattice strain and non-radiative recombination. nih.govperovskite-info.com This approach has resulted in red PeLEDs with record luminance and improved stability. nih.gov Furthermore, DMAI has been instrumental in the low-temperature synthesis of CsPbI3-based inorganic perovskites for LED applications. dyenamo.se The use of DMAI as an additive or dopant is critical for controlling crystallization and passivating defects in perovskite films, which is essential for high-performance PeLEDs. researchgate.net

Photocatalysis and Hydrogen Evolution

This compound has been identified as a key component in developing stable and efficient photocatalysts for hydrogen evolution. Metal halide perovskites, while promising, often suffer from instability in aqueous environments. sciopen.commdpi.com A significant breakthrough involves using DMAI to stabilize a bismuth halide perovskite, [(CH3)2NH2]3[BiI6] (DA3BiI6), in water without requiring acids or protective coatings. sciopen.comresearchgate.net The stability of the DA3BiI6 powder in DMAI solutions can be maintained for at least two weeks, with the concentration of DMAI being a critical factor. sciopen.comresearchgate.net

The stabilization mechanism involves a surface dissolution-recrystallization process, where iodide ions from DMAI play a crucial role. sciopen.com The stabilized perovskite demonstrates consistent photocatalytic activity for the visible light-induced photo-oxidation of iodide ions. sciopen.com When combined with a platinum co-catalyst, the system (Pt-DA3BiI6) achieves photocatalytic hydrogen evolution from a hydroiodic acid (HI) in DMAI solution at a rate of 5.7 μmol·h−1, with an apparent quantum efficiency of 0.83% at 535 nm. sciopen.comresearchgate.net This research provides new insights into stabilizing metal halide perovskites for photocatalysis in aqueous solutions. sciopen.comnih.gov

Electrochemical Sensing

The electrochemical properties of perovskite materials derived from this compound have been explored for sensing applications. Specifically, dimethylammonium lead iodide (DMAPbI3) has been synthesized and studied for its electrochemical behavior. researchgate.netmjcce.org.mk Investigations using cyclic voltammetry have been performed on DMAPbI3 microparticles immobilized on an electrode. mjcce.org.mkmjcce.org.mk The electrochemical activity of DMAPbI3 is characterized by an intense and irreversible anodic peak, which is attributed to the oxidation of its constituent elements and the decomposition of the perovskite structure. mjcce.org.mkmjcce.org.mk This distinct electrochemical signature suggests that such materials could be utilized in the development of electrochemical sensors for various analytes, including alcohols, glucose, and hydrogen peroxide. researchgate.net

Thermoelectric and Memory Applications

The application of halide perovskites, including those synthesized using this compound, has expanded into nanoelectronics, encompassing thermoelectric and memory applications. researchgate.net The structural flexibility of these materials, which allows for the coexistence of organic and inorganic ions within a single crystal structure, is a key advantage. researchgate.net This flexibility enables the control of physical properties, including the bandgap, which is crucial for both thermoelectric and memory devices. researchgate.net

In the context of memory applications, research on all-inorganic perovskites like CsPbI3 has shown that the incorporation of other ions, a process that can be influenced by additives like DMAI, can lead to materials with stable resistive switching behavior. acs.org This is a fundamental property for nonvolatile memory devices. For thermoelectric applications, the engineering of materials with a high figure of merit is essential. The ability to tune the electronic and thermal properties of perovskites through compositional modifications, including the use of dimethylammonium cations, is an active area of research. frontiersin.orgacs.org

Dye-Sensitized Solar Cells (DSSCs)

In the field of dye-sensitized solar cells (DSSCs), this compound has been introduced as a high-efficiency additive to the electrolyte. sioc-journal.cn While traditional DSSC electrolytes are often based on iodine redox couples, the addition of DMAI to a perovskite precursors electrolyte has been shown to significantly enhance the photocurrent. sioc-journal.cn Specifically, the photocurrent increased from 12.85 mA·cm-2 to 19.19 mA·cm-2. sioc-journal.cn

The mechanism behind this improvement is attributed to the inhibition of electron recombination. sioc-journal.cn This is caused by an upward shift of the conduction band of the titanium dioxide (TiO2) semiconductor used in the DSSC. sioc-journal.cn Further modulation with tert-butylpyridine (TBP) led to a photoelectric conversion efficiency of 8.46%. sioc-journal.cn This work demonstrates the potential for expanding the electrolyte systems for DSSCs and sustainably improving their performance. sioc-journal.cn While some research focuses on iodine-free electrolytes, the strategic use of iodide salts like DMAI continues to be a viable path for performance enhancement. rsc.org

Q & A

Q. What are the established synthesis protocols for dimethylammonium iodide (DMAI)-based perovskites, and how can purity be verified?

Methodological Answer: DMAI is commonly synthesized by reacting dimethylamine with hydroiodic acid (HI) in a solvent like acetonitrile. For perovskite formation (e.g., DMAPbI₃), stoichiometric amounts of PbI₂ and DMAI are dissolved in acetonitrile, followed by controlled evaporation to yield crystalline products . Purity is confirmed via:

  • Powder X-ray Diffraction (PXRD): Match experimental patterns with reference data (e.g., hexagonal P6₃/mmc space group; lattice parameters: a = 8.758 Å, c = 8.186 Å) .
  • Infrared (IR) and Raman Spectroscopy: Identify DMA⁺ vibrational modes (e.g., NH₂ bending at ~1600 cm⁻¹, CH₃ stretching at ~2800–3000 cm⁻¹) .
  • SEM-EDX: Verify morphology (e.g., hexagonal rods) and elemental ratios (Pb:I ≈ 1:3) .

Q. How does DMAI influence the stability of perovskite thin films under ambient conditions?

Methodological Answer: DMAI can enhance stability by forming intermediate phases (e.g., DMAPbI₃) that resist moisture ingress. Key methods to assess stability:

  • Environmental Aging Tests: Expose films to controlled humidity (e.g., 85% RH) and track degradation via XRD to detect PbI₂ formation .
  • Thermogravimetric Analysis (TGA): Measure decomposition temperatures (e.g., DMAI melts at 153.85°C) .
  • Photoluminescence (PL) Stability: Monitor PL intensity under continuous illumination to assess defect formation .

Advanced Research Questions

Q. How does unintended dimethylammonium (DMA⁺) incorporation occur in methylammonium lead iodide (MAPbI₃) films, and how can it be quantified?

Methodological Answer: DMA⁺ integration arises from precursor reactions (e.g., HI + DMF → DMA⁺). To quantify:

  • Solid-State NMR: Use ¹H or ¹³C NMR to detect DMA⁺ signals in MAPbI₃ films .
  • XPS/UPS: Analyze nitrogen bonding environments to distinguish MA⁺ (CH₃NH₃⁺) from DMA⁺ ((CH₃)₂NH₂⁺) .
  • Lattice Parameter Analysis: Compare XRD data; DMA⁺ incorporation increases unit cell volume due to larger cation size .

Q. What mechanisms explain DMAI's role in stabilizing inorganic CsPbI₃ perovskites?

Methodological Answer: DMAI facilitates intermediate phase formation (e.g., DMAPbI₃), templating α-CsPbI₃ crystallization. Key studies:

  • In Situ XRD/GI-WAXS: Track phase evolution during annealing, identifying DMAPbI₃ → CsPbI₃ transitions .
  • Density Functional Theory (DFT): Calculate binding energies of DMA⁺-Pb-I frameworks to predict stability .
  • Transient Absorption Spectroscopy: Probe charge carrier lifetimes to correlate DMA⁺ content with reduced trap densities .

Q. How can electrochemical techniques elucidate DMAI-based perovskite degradation pathways?

Methodological Answer: Cyclic voltammetry (CV) in non-aqueous electrolytes (e.g., TBAC/DCM) reveals redox processes:

  • Oxidation Peaks: At ~+1.2 V (vs. Ag/Ag⁺), attributed to I⁻ oxidation and perovskite decomposition .
  • Reduction Peaks: At ~-0.5 V, linked to Pb²⁺ reduction to Pb⁰.
  • Post-CV Characterization: Use SEM-EDX to identify PbI₂ or metallic Pb residues .

Q. How does DMAI enable non-photovoltaic applications (e.g., photocatalysis or electrochemiluminescence)?

Methodological Answer:

  • Photocatalysis: DMAI stabilizes bismuth perovskites (e.g., DMA₃BiI₆) for H₂ evolution. Optimize via:
    • Bandgap Tuning: Adjust DMA⁺/Bi³⁺ ratios to align with redox potentials (UV-Vis/TRPL) .
    • Electrochemical Impedance Spectroscopy (EIS): Assess charge transfer resistance at catalyst-electrolyte interfaces .
  • Electrochemiluminescence (ECL): Use 0D DMA₃BiI₆ perovskites. Characterize ECL efficiency with:
    • PL Quantum Yield (PLQY): Compare radiative vs. non-radiative recombination .

Q. How do temperature-dependent phase transitions in DMAI-based perovskites impact optoelectronic properties?

Methodological Answer:

  • Variable-Temperature IR/Raman: Identify phase transitions (e.g., DMA⁺ rotational freedom at >200 K broadens NH₂ bands) .
  • DSC/TGA: Correlate endothermic peaks (e.g., ~150–160°C) with structural rearrangements .
  • Hall Effect Measurements: Link phase transitions to mobility changes (e.g., carrier mobility drops at phase boundaries) .

Q. How can researchers reconcile contradictory reports on DMAI's role as a dopant vs. additive?

Methodological Answer: Discrepancies arise from synthesis conditions (e.g., solvent, annealing). Resolve via:

  • Combinatorial Screening: Vary DMAI concentrations (0–20 mol%) and characterize with XRD/PL to map doping thresholds .
  • ToF-SIMS: Depth-profile films to distinguish surface adsorption (additive) vs. bulk incorporation (dopant) .
  • First-Principles Calculations: Model defect formation energies to predict DMA⁺ integration sites .

Methodological Resources

  • Synthesis Optimization: Use acetonitrile for high-purity DMAPbI₃; avoid DMF due to unintended DMA⁺ generation .
  • Advanced Characterization: Pair synchrotron XRD with in situ PL for real-time phase analysis .
  • Data Contradiction Resolution: Employ machine learning to analyze parameter spaces (e.g., solvent, temperature) across studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.